3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine
Description
3-Chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic aromatic compound featuring a fused pyrrole-pyridine core with chlorine and nitro substituents at positions 3 and 6, respectively. The nitro group imparts strong electron-withdrawing properties, while the chlorine atom contributes to steric and electronic modulation. Its reactivity is influenced by the interplay of substituents and the fused ring system’s electron distribution.
Properties
IUPAC Name |
3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-3-9-6-1-4(11(12)13)2-10-7(5)6/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORRUVREDXXIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3-chloro-1H-pyrrolo[3,2-b]pyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products Formed
Substitution: Products with various substituents replacing the chlorine atom.
Reduction: 3-chloro-6-amino-1H-pyrrolo[3,2-b]pyridine.
Oxidation: Oxidized derivatives, depending on the reaction conditions.
Scientific Research Applications
3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The exact pathways involved include the disruption of FGFR signaling, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Halogen-Substituted Analogs
3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190317-85-1):
- Structural Difference : Bromine replaces the nitro group at position 3.
- Impact : Bromine’s larger atomic radius increases steric hindrance compared to chlorine. It also alters electrophilic substitution patterns due to weaker electronegativity (2.96 vs. 3.16 for Cl). Safety data indicate higher reactivity in halogenated analogs, necessitating stringent handling protocols .
- Application : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization.
6-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1021339-19-4):
2.2. Functional Group Variants
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid (CAS 112766-32-2):
5-Aryl-3-Nitro-pyrrolo[2,3-b]pyridines (e.g., 5-Phenyl-3-nitro-1H-pyrrolo[2,3-b]pyridine):
2.3. Reduced and Saturated Analogs
- 6-Chloro-2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride (CAS 2055840-67-8):
Comparative Data Table
Biological Activity
3-Chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-b]pyridine framework with a chlorine atom at the 3-position and a nitro group at the 6-position. This unique substitution pattern contributes to its reactivity and selectivity towards various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 186.58 g/mol |
| Functional Groups | Nitro (–NO), Chloro (–Cl) |
The biological activity of this compound primarily involves its interaction with protein kinases , which are crucial in regulating cell proliferation and apoptosis. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce the growth of various cancer cell lines.
- Induction of Apoptosis : The compound promotes programmed cell death in tumor cells, enhancing its potential as an anticancer agent .
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. For example:
- In Vitro Studies : Preliminary studies demonstrated that this compound could inhibit the proliferation of cancer cells such as breast and ovarian cancer lines, with IC values indicating significant potency against these cells .
Case Studies
- Breast Cancer Cell Lines : In studies involving breast cancer cell lines (e.g., 4T1), treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.
- Ovarian Cancer Models : The compound showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells, suggesting a favorable therapeutic index.
Comparative Analysis with Similar Compounds
The structural similarities between this compound and other pyrrolopyridine derivatives highlight its unique properties:
| Compound | Anticancer Activity | Mechanism of Action |
|---|---|---|
| This compound | High | Kinase inhibition |
| 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | Moderate | Apoptosis induction |
| 6-Chloro-1H-pyrrolo[3,2-c]pyridine | Low | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
